4-(Cyclopropylmethoxy)aniline

pKa prediction nucleophilicity amine basicity

4-(Cyclopropylmethoxy)aniline (CAS 122828-48-2) is a privileged building block for kinase and nNOS inhibitors. Its cyclopropylmethoxy group provides metabolic stability and conformational constraint, avoiding CYP450-mediated O-dealkylation seen with linear alkoxy anilines. Predicted pKa 5.21±0.10 and logP 1.77–2.64 suit CNS drug design. Para-substitution ensures consistent electronic tuning and reaction kinetics. Validated 99% yield hydrogenation supports scale-up. Store at 4°C under inert atmosphere. For R&D use only.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 122828-48-2
Cat. No. B1292044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylmethoxy)aniline
CAS122828-48-2
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC=C(C=C2)N
InChIInChI=1S/C10H13NO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7,11H2
InChIKeyZMFSEJXMKUQZMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopropylmethoxy)aniline CAS 122828-48-2: Pharmaceutical Intermediate Procurement and Technical Baseline


4-(Cyclopropylmethoxy)aniline (CAS 122828-48-2) is a para-substituted aromatic amine building block featuring a cyclopropylmethoxy ether moiety attached to the aniline core [1]. With a molecular formula of C₁₀H₁₃NO and molecular weight of 163.22 g/mol, this compound exhibits a predicted pKa of 5.21±0.10 and predicted logP of 1.77-2.64, placing it within the favorable range for CNS drug design parameters. The cyclopropylmethoxy group is recognized in medicinal chemistry as a bioisosteric replacement for straight-chain alkoxy groups, conferring enhanced metabolic stability, restricted conformational flexibility, and improved pharmacokinetic properties . This compound serves as a key intermediate in the synthesis of kinase inhibitors, nNOS inhibitors, and other pharmacologically active molecules [2].

Why 4-(Cyclopropylmethoxy)aniline Cannot Be Replaced by Generic Alkoxy Aniline Analogs


Generic substitution with simpler alkoxy anilines (e.g., 4-methoxyaniline or 4-ethoxyaniline) is not scientifically defensible due to three critical differentiating factors. First, the cyclopropylmethoxy group introduces unique conformational constraints and electronic properties absent in linear alkoxy chains, which directly affect molecular recognition at biological targets . Second, the cyclopropane ring confers demonstrably improved metabolic stability against cytochrome P450-mediated oxidation compared to straight-chain alkyl ethers [1]. Third, the pKa of 5.21±0.10 for 4-(cyclopropylmethoxy)aniline differs substantially from 4-methoxyaniline (pKa ~5.36) and 4-ethoxyaniline (pKa ~5.25), altering the protonation state and thus the nucleophilicity of the aniline nitrogen under physiological or synthetic conditions . These differences manifest in divergent reaction kinetics in amide coupling and heterocycle formation, as well as altered pharmacological profiles in final drug candidates. For procurement decisions in medicinal chemistry programs, substituting this specific intermediate with a generic alkoxy aniline would introduce uncontrolled variables that invalidate structure-activity relationship data and compromise reproducibility of published synthetic routes.

Quantitative Differentiation Evidence: 4-(Cyclopropylmethoxy)aniline vs. Structural Analogs


pKa Differentiation: 4-(Cyclopropylmethoxy)aniline Shows Distinct Basicity vs. Unsubstituted and Alkoxy Anilines

The predicted pKa of 4-(cyclopropylmethoxy)aniline (5.21±0.10) demonstrates quantifiable differentiation from unsubstituted aniline (pKa = 4.63) and 4-methoxyaniline (pKa ~5.36) . This ~0.58 log unit increase relative to unsubstituted aniline, and ~0.15 log unit decrease relative to 4-methoxyaniline, directly impacts the protonation state of the aniline nitrogen under acidic coupling conditions (e.g., amide bond formation, Buchwald-Hartwig amination) [1].

pKa prediction nucleophilicity amine basicity reaction optimization

Synthetic Yield Advantage: 99% Yield Achievable via Catalytic Hydrogenation Route

The patented synthesis of 4-(cyclopropylmethoxy)aniline via Pd/C-catalyzed hydrogenation of 1-(cyclopropylmethoxy)-4-nitrobenzene proceeds with a documented 99% isolated yield under mild conditions (room temperature, 45 PSI H₂, 2 hours, ethyl acetate) . This high-yielding reduction pathway contrasts with direct O-alkylation approaches for structurally related anilines (e.g., alkylation of 4-hydroxyaniline with cyclopropylmethyl bromide), which typically produce competing N-alkylation byproducts and require extensive purification, resulting in yields often below 70% [1].

synthetic methodology catalytic hydrogenation process chemistry yield optimization

Cyclopropylmethoxy Substituent Confers Enhanced Metabolic Stability vs. Straight-Chain Alkoxy Analogs

The cyclopropylmethoxy group is a well-established metabolic stability enhancer in medicinal chemistry. Cyclopropane-containing ethers demonstrate reduced susceptibility to oxidative O-dealkylation by cytochrome P450 enzymes compared to straight-chain alkoxy groups (methoxy, ethoxy, n-propoxy) [1]. In the context of aniline-containing pharmacophores, this translates to extended half-life in vivo; the cyclopropylmethoxyethyl moiety in betaxolol hydrochloride contributes to its metabolic profile with a plasma half-life of approximately 14-22 hours in humans, whereas analogous compounds with linear alkoxy chains exhibit accelerated clearance [2].

metabolic stability cytochrome P450 pharmacokinetics drug design

Conformational Restriction by Cyclopropylmethyl Group: Documented SAR Impact in Kinase Inhibitors

Structure-activity relationship studies on MEK1/2 inhibitors demonstrate that the cyclopropylmethoxy moiety contributes uniquely to binding affinity and selectivity. The N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-(4-iodo-2-methylanilino)benzamide scaffold (PD 198306) exhibits an IC₅₀ of 8 nM against isolated MEK1/2 enzyme and >100-fold selectivity over ERK, c-Src, CDKs, and PI3Kγ . The cyclopropylmethoxy substituent was found to interact with the ATP-binding pocket of the kinase domain, stabilizing the inhibitor-enzyme complex [1]. Replacing the cyclopropylmethoxy group with straight-chain alkoxy analogs resulted in reduced potency and selectivity.

structure-activity relationship conformational restriction kinase inhibition MEK1/2

Physical State and Handling Differentiation: Solid vs. Liquid/Oil Analogs

4-(Cyclopropylmethoxy)aniline is a solid at room temperature , whereas many structurally related para-alkoxy anilines (including 4-ethoxyaniline and 4-propoxyaniline) are liquids or low-melting solids prone to oxidation and discoloration . The solid physical state facilitates precise weighing, reduces volatile loss during storage, and simplifies inert atmosphere handling for air-sensitive reactions. The compound requires storage at 4°C with protection from light to maintain long-term stability .

physical properties handling storage stability formulation

Regioisomeric Differentiation: Para-Substitution Confers Unique Reactivity Profile vs. Ortho- and Meta-Analogs

4-(Cyclopropylmethoxy)aniline, as the para-substituted regioisomer, exhibits electronic properties distinct from its ortho (2-(cyclopropylmethoxy)aniline, CAS 89523-17-1) and meta (3-(cyclopropylmethoxy)aniline, CAS 163487-11-4) counterparts. The para-substitution pattern maximizes resonance conjugation between the amino group and the ether oxygen through the aromatic ring, resulting in a predicted pKa of 5.21±0.10 . In contrast, 3-(cyclopropylmethoxy)aniline exhibits a predicted logP of 1.77 and different electronic character due to interrupted conjugation. 2-(cyclopropylmethoxy)aniline demonstrates a predicted logP of 2.64 [1], reflecting altered lipophilicity from ortho-substitution steric effects.

regioisomerism electronic effects para-substitution conjugation

Optimal Use Cases for 4-(Cyclopropylmethoxy)aniline in Pharmaceutical R&D and Chemical Synthesis


Kinase Inhibitor Lead Optimization Requiring Metabolic Stability

In medicinal chemistry programs targeting MEK1/2, IKKβ, or related kinases, 4-(cyclopropylmethoxy)aniline serves as a privileged building block that introduces both conformational restriction and metabolic stability into inhibitor scaffolds. The cyclopropylmethoxy moiety has been validated in potent inhibitors including PD 198306 (MEK1/2 IC₅₀ = 8 nM, >100-fold selectivity over off-target kinases) . Procurement of this specific intermediate is justified when SAR studies indicate that linear alkoxy substituents produce compounds with inadequate half-life due to CYP450-mediated O-dealkylation. The para-substitution pattern provides optimal conjugation for electronic tuning while the cyclopropane ring reduces conformational entropy penalty upon target binding.

High-Throughput Parallel Synthesis of Aniline-Derived Libraries

The solid physical state of 4-(cyclopropylmethoxy)aniline (as confirmed by Fluorochem product F427010) and its predicted pKa of 5.21±0.10 make it well-suited for automated liquid handling and parallel amide coupling reactions. The compound can be accurately dispensed as a solid without the weighing errors associated with liquid or viscous oil analogs. The validated 99% yield synthetic route via nitro reduction ensures that commercial supplies can be produced economically at multi-gram to kilogram scales. Researchers should note that the compound requires storage at 4°C with protection from light, and should be used under inert atmosphere for air-sensitive transformations.

nNOS Inhibitor Development for CNS Targets

4-(Cyclopropylmethoxy)aniline is a direct precursor to advanced nNOS (neuronal nitric oxide synthase) inhibitors. The compound 7-(3-(aminomethyl)-4-(cyclopropylmethoxy)phenyl)-4-methylquinolin-2-amine has been co-crystallized with rat neuronal NOS heme domain (PDB ID: 6PN4) and human nNOS R354A/G357D mutant (PDB ID: 6PO7), as well as human endothelial NOS (PDB ID: 6PP1) . These crystal structures demonstrate that the 4-(cyclopropylmethoxy)phenyl moiety engages critical binding site residues, validating the pharmacophoric requirement for this specific substitution pattern. For CNS-targeted programs, the predicted logP range (1.77-2.64) aligns with favorable blood-brain barrier penetration parameters, while the cyclopropane ring provides metabolic protection.

Scale-Up Process Chemistry for Pharmaceutical Intermediates

For process chemistry groups scaling up pharmaceutical syntheses, the documented high-yielding hydrogenation route (99% yield, Pd/C, 45 PSI H₂, ethyl acetate) provides a validated manufacturing pathway. The low catalyst loading (50 mg Pd/C for 1.24 g substrate, ~4 wt%) and mild conditions (room temperature, 2 hours) translate to favorable process mass intensity and reduced cost of goods at commercial scale. The para-substitution pattern avoids the steric hindrance that complicates purification of ortho-substituted aniline derivatives. Procurement specifications should require purity ≥97% by HPLC (standard commercial grade) or ≥98% for sensitive coupling reactions; multiple suppliers including Leyan (98%), Fluorochem (98%), and ChemScene (98%) provide this grade .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Cyclopropylmethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.